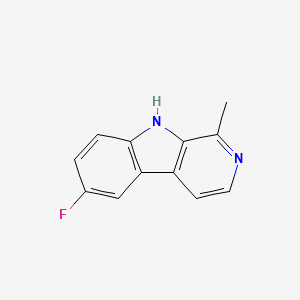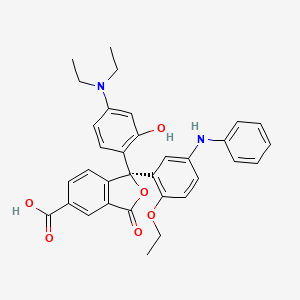
5-(Benzoylamino)-4-hydroxy-3-((2-(4-(tert-pentyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Benzoylamino)-4-hydroxy-3-((2-(4-(tert-pentyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid is a complex organic compound with a unique structure that includes benzoylamino, hydroxy, phenoxy, and azo groups. This compound is known for its vibrant color properties and is often used in dye and pigment industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzoylamino)-4-hydroxy-3-((2-(4-(tert-pentyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid typically involves multiple steps:
Formation of the Benzoylamino Group: This step involves the reaction of benzoyl chloride with an amine to form the benzoylamino group.
Introduction of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Azo Coupling Reaction: The azo group is formed by coupling a diazonium salt with a phenol or aniline derivative.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: The benzoylamino and phenoxy groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Quinones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-(Benzoylamino)-4-hydroxy-3-((2-(4-(tert-pentyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Wirkmechanismus
The compound exerts its effects primarily through its ability to interact with various molecular targets:
Binding to Proteins: The benzoylamino and azo groups can form hydrogen bonds and hydrophobic interactions with proteins, altering their function.
Electron Transfer: The hydroxy and azo groups can participate in redox reactions, facilitating electron transfer processes.
Complex Formation: The sulfonic acid groups enhance the solubility and stability of the compound, allowing it to form complexes with metal ions and other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-Hydroxy-3-((2-(4-tert-butyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid
- **5-(Benzoylamino)-4-hydroxy-3-((2-(4-methyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid
Uniqueness
5-(Benzoylamino)-4-hydroxy-3-((2-(4-(tert-pentyl)phenoxy)phenyl)azo)naphthalene-2,7-disulphonic acid is unique due to the presence of the tert-pentyl group, which imparts distinct steric and electronic properties. This makes it more hydrophobic and enhances its binding affinity to certain molecular targets compared to similar compounds.
Eigenschaften
CAS-Nummer |
93762-36-8 |
|---|---|
Molekularformel |
C34H31N3O9S2 |
Molekulargewicht |
689.8 g/mol |
IUPAC-Name |
5-benzamido-4-hydroxy-3-[[2-[4-(2-methylbutan-2-yl)phenoxy]phenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C34H31N3O9S2/c1-4-34(2,3)23-14-16-24(17-15-23)46-28-13-9-8-12-26(28)36-37-31-29(48(43,44)45)19-22-18-25(47(40,41)42)20-27(30(22)32(31)38)35-33(39)21-10-6-5-7-11-21/h5-20,38H,4H2,1-3H3,(H,35,39)(H,40,41,42)(H,43,44,45) |
InChI-Schlüssel |
RQAWHRHMPIPFDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2=CC=CC=C2N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)NC(=O)C5=CC=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



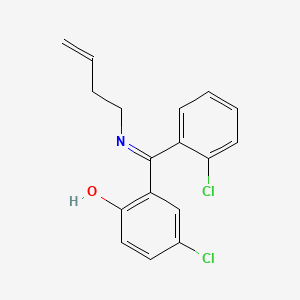

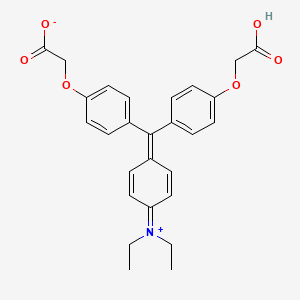
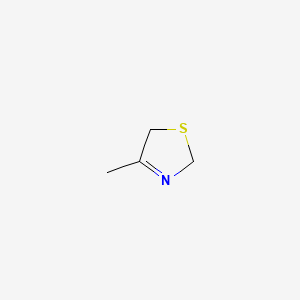
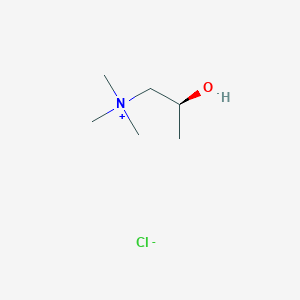
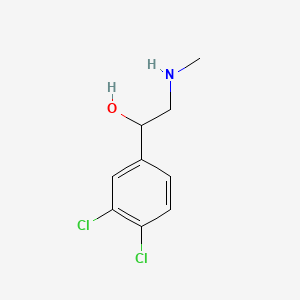


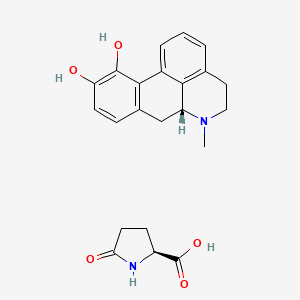
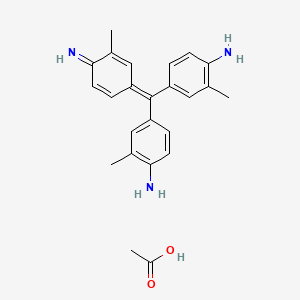
![[(3S,3aR,6S,6aS)-3-[4-[3-(4,5-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12719732.png)
